molecular formula C7H10FNO4S3 B2452204 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride CAS No. 877977-17-8

2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride

Cat. No.: B2452204
CAS No.: 877977-17-8
M. Wt: 287.34
InChI Key: SSBLUDMHEJFQBR-UHFFFAOYSA-N
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Description

2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C7H10FNO4S3 It is characterized by the presence of a sulfonamide group attached to a thiophene ring, along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride typically involves the reaction of thiophene derivatives with sulfonyl chloride and subsequent methylation. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites, while the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[methyl(thiophen-2-ylsulfonyl)amino]ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO4S3/c1-9(4-6-15(8,10)11)16(12,13)7-3-2-5-14-7/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBLUDMHEJFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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